3,7-Di-tert-butyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Di-tert-butyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex organic compound known for its unique structure and properties. This compound features a bicyclic framework with two tert-butyl groups and two phenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Di-tert-butyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,7-Di-tert-butyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,7-Di-tert-butyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3,7-Di-tert-butyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butylcatechol
- 1,4-Di-tert-butyl-2,5-dimethoxybenzene
- 9′-(2,12-di-tert-butyl-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-9,9′′-diphenyl-9H,9′H,9′′H-3,3′:6′,3′′-tercarbazole
Uniqueness
What sets 3,7-Di-tert-butyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one apart from similar compounds is its unique bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H36N2O |
---|---|
Molecular Weight |
404.6 g/mol |
IUPAC Name |
3,7-ditert-butyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C27H36N2O/c1-24(2,3)28-17-26(21-13-9-7-10-14-21)19-29(25(4,5)6)20-27(18-28,23(26)30)22-15-11-8-12-16-22/h7-16H,17-20H2,1-6H3 |
InChI Key |
AGGRFNRAFABJFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC2(CN(CC(C1)(C2=O)C3=CC=CC=C3)C(C)(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.